Cell-Free Enzymatic Potency Advantage of NSAH over the Closest Structural Analog NAH
In a direct head-to-head comparison from the identical virtual screening hit series, NSAH demonstrated superior cell-free hRR inhibition (IC50 = 32 ± 10 µM) versus the structurally related naphthyl acyl hydrazone NAH (IC50 = 40 µM), representing a 20% improvement in potency [1]. Both compounds were tested under the same multiple-turnover enzyme assay conditions using purified recombinant hRRM1, with six inhibitor concentrations spanning 5–100 µM [1].
| Evidence Dimension | Cell-free hRR enzymatic IC50 |
|---|---|
| Target Compound Data | 32 ± 10 µM |
| Comparator Or Baseline | NAH (naphthyl acyl hydrazone, closest structural analog): 40 µM |
| Quantified Difference | 1.25-fold lower IC50 (20% more potent) |
| Conditions | Multiple-turnover hRRM1 enzyme assay, purified recombinant protein, 5–100 µM inhibitor concentration range |
Why This Matters
Demonstrates measurable potency improvement from a single structural modification, validating NSAH as the preferred lead among primary screening hits.
- [1] Ahmad MF, Huff SE, Pink J, Dealwis CG, Viswanathan R. Potent competitive inhibition of human ribonucleotide reductase by a nonnucleoside small molecule. Proc Natl Acad Sci U S A. 2017;114(31):8241-8246. doi:10.1073/pnas.1620220114 View Source
